N/Ofq-(1-13)-NH2
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Overview
Description
Nociceptin/orphanin FQ (1-13)-NH2, also known as N/OFQ (1-13)-NH2, is a synthetic peptide derivative of the endogenous neuropeptide nociceptin/orphanin FQ. This compound is a truncated form of nociceptin/orphanin FQ, consisting of the first 13 amino acids of the full peptide sequence, with an amide group at the C-terminus. Nociceptin/orphanin FQ is known for its role in modulating pain, stress, and various physiological processes through its interaction with the nociceptin opioid peptide receptor .
Scientific Research Applications
N/OFQ (1-13)-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmission, pain perception, and stress responses.
Medicine: Explored for its potential therapeutic applications in pain management, anxiety disorders, and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in pharmacological studies .
Mechanism of Action
“N/Ofq-(1-13)-NH2” acts by selectively activating the NOP receptor . This activation has been implicated in a wide range of biological functions, including the regulation of anxiety and depression-like behaviors in alcohol withdrawn rats . The peptide’s effects are complex and have received much attention, particularly its role in pain modulation, immune response, and neurodegenerative diseases .
Future Directions
The potential therapeutic benefits of “N/Ofq-(1-13)-NH2” are currently being explored. For instance, it has been suggested that the peptide could be beneficial for asthmatic patients when encapsulated in solid lipid nanoparticles . Furthermore, the peptide’s role in modulating anxiety and depression-like behaviors in alcohol withdrawn rats suggests potential applications in the treatment of alcohol use disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N/OFQ (1-13)-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of N/OFQ (1-13)-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N/OFQ (1-13)-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Comparison with Similar Compounds
Similar Compounds
Nociceptin/orphanin FQ (full-length): The full-length peptide consists of 17 amino acids and has similar biological activities.
[Dmt1]N/OFQ (1-13)-NH2: A modified analog with enhanced potency and selectivity for the nociceptin opioid peptide receptor.
UFP-112: A synthetic analog with increased stability and potency compared to the native peptide
Uniqueness
N/OFQ (1-13)-NH2 is unique due to its truncated structure, which retains the biological activity of the full-length peptide while offering advantages in terms of synthesis and stability. Its ability to selectively activate the nociceptin opioid peptide receptor makes it a valuable tool for studying receptor function and developing therapeutic agents .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMALYOXPBRJBG-CGUXNFSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N22O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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